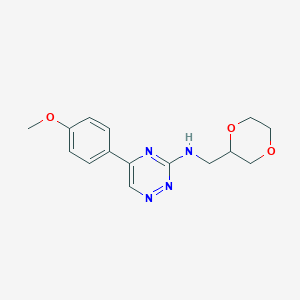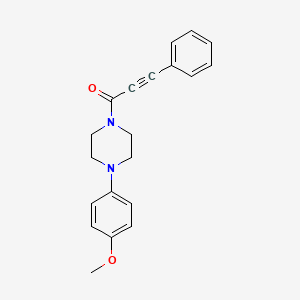
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine, commonly known as DMMA, is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in scientific research, including its use as a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies.
作用機序
The mechanism of action of DMMA is not fully understood. It is believed to act as a reversible inhibitor of enzymes that contain amino groups. DMMA has been shown to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and papain. DMMA may also interact with proteins through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes that contain amino groups, which can affect the metabolism of biological molecules. DMMA has also been shown to bind to proteins, which can affect their function. DMMA has been shown to have low toxicity in vitro, but its toxicity in vivo is not known.
実験室実験の利点と制限
DMMA has several advantages for lab experiments. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, making it a useful ligand for studying protein binding. However, DMMA has several limitations. It is not stable in aqueous solutions and can degrade over time. DMMA is also sensitive to pH, temperature, and light, which can affect its properties.
将来の方向性
There are several future directions for research on DMMA. One area of research is the development of new synthetic methods for DMMA that can improve its yield and purity. Another area of research is the study of the mechanism of action of DMMA, which can provide insight into its potential applications in scientific research. Future research can also focus on the development of new applications for DMMA, such as its use as a drug delivery system or a biosensor for detecting amino groups in biological molecules.
Conclusion:
DMMA is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe, a photoaffinity label, and a ligand for protein binding studies. DMMA has several advantages for lab experiments, but also has limitations. Future research can focus on the development of new synthetic methods, the study of the mechanism of action, and the development of new applications for DMMA.
合成法
The synthesis of DMMA involves the reaction of 4-methoxybenzylamine with cyanogen bromide to form the intermediate 4-methoxybenzylcyanide, which is then reacted with hydrazine hydrate to obtain the final product, DMMA. The yield of DMMA can be improved by using a solvent system consisting of acetonitrile and toluene.
科学的研究の応用
DMMA has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of amino groups in biological molecules. It is also a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. DMMA has been shown to bind to several proteins, including bovine serum albumin, human serum albumin, and lysozyme. DMMA has also been used as a ligand for studying the binding of small molecules to proteins.
特性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-20-12-4-2-11(3-5-12)14-9-17-19-15(18-14)16-8-13-10-21-6-7-22-13/h2-5,9,13H,6-8,10H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDCMKHZXVJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NC(=N2)NCC3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)
![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)


![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)